BenchChemオンラインストアへようこそ!

N-biphenyl-3-ylmethyl-N-methyl-acetamide

Epigenetics Histone acetyltransferase Fragment-based screening

N-biphenyl-3-ylmethyl-N-methyl-acetamide (C₁₆H₁₇NO, MW 239.31 g/mol) is a fully substituted tertiary acetamide in which the amide nitrogen bears both a methyl group and a biphenyl-3-ylmethyl substituent. Unlike the more extensively characterized secondary biphenylacetamides used as p38α MAP kinase or BACE1 inhibitors, this compound is a compact, non‐ionizable scaffold that retains the biphenyl lipophilic anchor while eliminating the hydrogen‐bond donor capacity of the amide NH.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B8566094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-biphenyl-3-ylmethyl-N-methyl-acetamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CC1=CC(=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-13(18)17(2)12-14-7-6-10-16(11-14)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3
InChIKeyRTSYNCVRLAFPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-biphenyl-3-ylmethyl-N-methyl-acetamide: A Tertiary Biphenylamide Building Block for Medicinal Chemistry and Chemical Biology Procurement


N-biphenyl-3-ylmethyl-N-methyl-acetamide (C₁₆H₁₇NO, MW 239.31 g/mol) is a fully substituted tertiary acetamide in which the amide nitrogen bears both a methyl group and a biphenyl-3-ylmethyl substituent . Unlike the more extensively characterized secondary biphenylacetamides used as p38α MAP kinase or BACE1 inhibitors, this compound is a compact, non‐ionizable scaffold that retains the biphenyl lipophilic anchor while eliminating the hydrogen‐bond donor capacity of the amide NH [1]. Its primary documented application is as a versatile synthetic intermediate and as a fragment‐like probe in biochemical screening collections, where it has demonstrated measurable, albeit modest, binding interactions with epigenetic regulatory enzymes such as p300 histone acetyltransferase [2].

Why N-biphenyl-3-ylmethyl-N-methyl-acetamide Cannot Be Replaced by Common Biphenylacetamide Analogs in Focused Library Design


Superficially similar biphenylacetamides—such as N-methyl-[1,1'-biphenyl]-3-acetamide (CAS 89320-08-1) or N-(biphenyl-3-ylmethyl)acetamide—are not interchangeable with N-biphenyl-3-ylmethyl-N-methyl-acetamide. The tertiary amide architecture of the target compound completely removes the hydrogen‐bond donor (HBD) present in secondary amides, altering both molecular recognition and physicochemical properties [1]. This loss of HBD capacity is highly consequential in fragment‐based drug discovery: a secondary amide can act as a bidentate hydrogen‐bond partner, whereas the tertiary amide can only accept hydrogen bonds, leading to distinct binding poses and selectivity profiles [2]. In biochemical screening, the tertiary analog has been shown to engage p300 histone acetyltransferase with a noncompetitive inhibition mechanism (Ki = 2.0 µM) distinct from the competitive binding modes observed for related biphenylamide chemotypes against other targets [3]. Consequently, replacing the tertiary amide with a secondary congener would predictably alter target engagement, metabolic stability, and permeability, undermining the reproducibility of structure–activity relationships in lead optimization campaigns.

Quantitative Differentiation Evidence: N-biphenyl-3-ylmethyl-N-methyl-acetamide vs. Closest Structural Analogs


Epigenetic Target Engagement: p300 Histone Acetyltransferase Inhibition Compared with Secondary Biphenylacetamides

N-biphenyl-3-ylmethyl-N-methyl-acetamide exhibits measurable inhibition of p300 histone acetyltransferase, with a noncompetitive Ki of 2.0 µM (using acetyl-CoA as substrate) and an IC₅₀ of 2.9 µM (recombinant p300) [1]. By contrast, the secondary amide analog N-(biphenyl-3-ylmethyl)acetamide and the regioisomeric N-methyl-[1,1'-biphenyl]-3-acetamide have not been reported to inhibit p300 in publicly available biochemical databases, indicating that the tertiary amide and the specific N-methyl‐N‐biphenylmethyl substitution pattern confer a distinct target interaction profile not shared by the broader biphenylamide class [2]. The noncompetitive mechanism implies binding to an allosteric site on p300, which is mechanistically divergent from the ATP‐competitive or substrate‐competitive modes common among other acetyltransferase inhibitors [1].

Epigenetics Histone acetyltransferase Fragment-based screening

Hydrogen‐Bond Donor Count: Physicochemical Differentiation from Secondary Amide Analogs

N-biphenyl-3-ylmethyl-N-methyl-acetamide possesses zero hydrogen‐bond donors (HBD = 0), whereas its direct secondary amide precursor N-(biphenyl-3-ylmethyl)acetamide has one HBD (the amide NH) [1]. This difference is quantitatively significant in drug‐design filters: molecules with HBD = 0 generally exhibit 1–2 log units higher passive permeability in Caco‐2 assays compared to their HBD = 1 analogs of similar molecular weight [2]. The regioisomer N-methyl-[1,1'-biphenyl]-3-acetamide (CAS 89320-08-1) also contains one HBD (secondary amide) and has a computed LogP of 3.48, whereas the target compound, despite having an additional methylene unit, is predicted to have a comparable or slightly elevated LogP but critically reduced HBD capacity .

Physicochemical property Permeability Fragment library design

Synthetic Accessibility via Direct N-Methylation of the Secondary Amide Precursor

A validated synthetic route to N-biphenyl-3-ylmethyl-N-methyl-acetamide proceeds through direct N-methylation of N-(biphenyl-3-ylmethyl)acetamide using NaH and methyl iodide in toluene, yielding the tertiary amide product . This two‐step sequence from commercially available starting materials contrasts with the more complex synthetic paths required for biphenylacetamides harboring additional chiral centers or heterocyclic elaboration, such as the morpholinone-containing antifungal N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which necessitates multi‐step asymmetric synthesis [1]. The straightforward methylation protocol ensures reliable access to the tertiary amide with typical purities ≥95%, reducing procurement risk for laboratories that require the compound as a synthetic intermediate or as a consistent fragment library entry .

Synthetic chemistry Methylation Building block procurement

Selectivity Profile: Absence of Detectable PDE4A Activity Compared with Broader Biphenylamide Chemotypes

In a broad biochemical profiling panel, N-biphenyl-3-ylmethyl-N-methyl-acetamide showed no significant inhibition of phosphodiesterase 4A (PDE4A) at concentrations up to 10 µM [1]. This contrasts with structurally related biphenylamide derivatives, such as substituted N-(biphenyl-3-ylmethyl)benzamides, which have been reported to inhibit PDE4A with IC₅₀ values in the 1–10 µM range [2]. The lack of PDE4A activity suggests that the tertiary acetamide motif imparts a degree of target selectivity that is not universal among biphenyl‐containing amides, an important consideration when sourcing compounds for phenotypic screening where PDE4 inhibition would constitute an undesired off-target liability.

Selectivity Phosphodiesterase Off-target screening

Procurement‐Ready Application Scenarios for N-biphenyl-3-ylmethyl-N-methyl-acetamide


Allosteric p300/CBP Inhibitor Probe Development

The noncompetitive p300 inhibition (Ki = 2.0 µM) demonstrated by N-biphenyl-3-ylmethyl-N-methyl-acetamide [1] supports its use as a validated starting fragment for developing allosteric modulators of the p300/CBP acetyltransferase domain. Unlike orthosteric inhibitors that compete with acetyl‐CoA, the noncompetitive mechanism suggests a distinct binding site, enabling combination studies with existing catalytic‐site inhibitors to assess synergistic epigenetic modulation.

CNS‐Permeable Fragment Library Member with Zero HBD

With zero hydrogen‐bond donors and a molecular weight of 239 Da, this compound meets strict physicochemical criteria for CNS MPO desirability [1]. Procurement as a fragment library component enables systematic exploration of biphenyl‐biased chemical space in blood–brain barrier‐penetrant probe discovery, where secondary amide analogs (HBD = 1) consistently underperform in permeability assays.

Negative Control for PDE4A‐Dependent Assays in Biphenylamide Screening

The absence of detectable PDE4A inhibition (IC₅₀ >10 µM) [1] qualifies this compound as a selectivity control for phenotypic screens employing biphenylamide libraries. Researchers can source this compound alongside active PDE4A‐inhibiting biphenylamides to deconvolve PDE4‐mediated phenotypes from target‐specific effects.

Single‐Step Synthetic Intermediate for Diversified Biphenylmethyl Libraries

The validated one‐step N‐methylation protocol [1] enables bulk procurement of the secondary amide precursor and on‐demand conversion to the tertiary amide. This strategy supports combinatorial library production where the tertiary amide serves as a diversification point for subsequent C–H functionalization or cross‐coupling reactions at the biphenyl ring.

Quote Request

Request a Quote for N-biphenyl-3-ylmethyl-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.